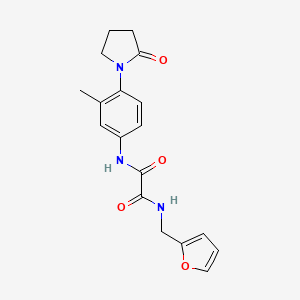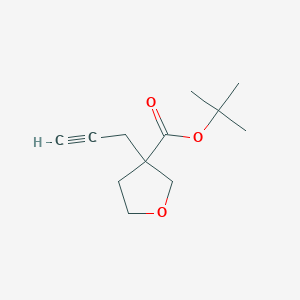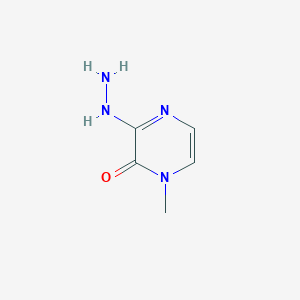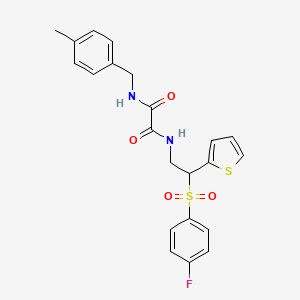
N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H30N4O3S and its molecular weight is 526.66. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Glycation End Products Inhibition
One notable application of related quinazoline derivatives is in the inhibition of advanced glycation end products (AGEs), specifically pentosidine, which has implications in diseases such as diabetes and aging-related disorders. The synthesis and evaluation of polycyclic N-heterocyclic compounds, including quinazoline derivatives, have shown significant in vitro inhibitory activity against pentosidine formation, suggesting potential therapeutic applications in managing AGE-related diseases (Okuda, Muroyama, & Hirota, 2011).
Antimicrobial Activities
Research into quinazolinone derivatives has also highlighted their potential in antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and shown to exhibit potent in vitro anti-bacterial and anti-fungal activities. These findings indicate the utility of such compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant infections (Mohamed et al., 2010).
Antitumor Agents
The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, underscore the role of quinazoline derivatives in cancer research. These analogues have shown high growth-inhibitory activity and unique biochemical characteristics such as delayed, non-phase specific cell-cycle arrest. This research supports the development of new cancer therapies, especially in overcoming challenges related to solubility and cytotoxicity of antitumor agents (Bavetsias et al., 2002).
Antiparkinsonian Agents
Quinazolinone derivatives have been investigated for their potential as antiparkinsonian agents. The synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives has demonstrated promising results in antiparkinsonian activity screening. These findings open up new avenues for the treatment of Parkinson's disease, highlighting the versatility of quinazolinone compounds in neurological research (Kumar, Kaur, & Kumar, 2012).
properties
IUPAC Name |
N-cyclopentyl-4-[[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3S/c1-20-8-2-6-12-25(20)32-27(35)19-38-30-33-26-13-7-5-11-24(26)29(37)34(30)18-21-14-16-22(17-15-21)28(36)31-23-9-3-4-10-23/h2,5-8,11-17,23H,3-4,9-10,18-19H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGRIRNHCSZSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)
![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)
![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)
![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934964.png)


![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)

![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)


